1,7-Diazaspiro[4.4]nonane, 7-[5-(cyclopentyloxy)-3-pyridinyl]-1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7-Diazaspiro[44]nonane, 7-[5-(cyclopentyloxy)-3-pyridinyl]-1-methyl- is an organic compound known for its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Diazaspiro[4.4]nonane, 7-[5-(cyclopentyloxy)-3-pyridinyl]-1-methyl- typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic substitution reaction of a cyclopentanone derivative with a pyridine derivative, followed by spirocyclization to form the spirocyclic structure. The reaction conditions often include the use of a strong base, such as sodium hydride, and an aprotic solvent, such as dimethylformamide, to facilitate the nucleophilic attack and subsequent cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters, such as temperature and pressure. Additionally, purification techniques like column chromatography or recrystallization may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1,7-Diazaspiro[4.4]nonane, 7-[5-(cyclopentyloxy)-3-pyridinyl]-1-methyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridinyl derivatives.
Scientific Research Applications
1,7-Diazaspiro[4.4]nonane, 7-[5-(cyclopentyloxy)-3-pyridinyl]-1-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1,7-Diazaspiro[4.4]nonane, 7-[5-(cyclopentyloxy)-3-pyridinyl]-1-methyl- involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate
- 1,6-Dioxaspiro[4.4]nonane-2,7-dione
- tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
Uniqueness
1,7-Diazaspiro[4
Properties
CAS No. |
646056-31-7 |
---|---|
Molecular Formula |
C18H27N3O |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
7-(5-cyclopentyloxypyridin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane |
InChI |
InChI=1S/C18H27N3O/c1-20-9-4-7-18(20)8-10-21(14-18)15-11-17(13-19-12-15)22-16-5-2-3-6-16/h11-13,16H,2-10,14H2,1H3 |
InChI Key |
XYMFIVPKSWRINT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC12CCN(C2)C3=CC(=CN=C3)OC4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.